molecular formula C8H19O2PS3 B13764181 Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester CAS No. 78-52-4

Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester

Cat. No.: B13764181
CAS No.: 78-52-4
M. Wt: 274.4 g/mol
InChI Key: QVSDWRRZCKGXCO-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester, commonly known as Terbufos (CAS 13071-79-9), is an organophosphorus insecticide and nematicide. Its molecular formula is $ \text{C}9\text{H}{21}\text{O}2\text{PS}3 $, with a molecular weight of 288.41 g/mol . Structurally, it features two ethoxy ($ \text{O,O-diethyl} $) groups and a sulfur-containing substituent ($ \text{S-[[(1-methylethyl)thio]methyl]} $) attached to the phosphorus atom. Terbufos is primarily used in soil applications to control pests in crops such as maize, cotton, and sorghum .

Key properties include:

  • Boiling Point: 69°C at 0.01 mmHg
  • Acute Toxicity: Oral LD$_{50}$ (rat) = 1.6–9.0 mg/kg
  • Metabolism: Undergoes oxidative desulfurization to form terbufos-oxon, a potent acetylcholinesterase inhibitor .

Properties

CAS No.

78-52-4

Molecular Formula

C8H19O2PS3

Molecular Weight

274.4 g/mol

IUPAC Name

diethoxy-(propan-2-ylsulfanylmethylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19O2PS3/c1-5-9-11(12,10-6-2)14-7-13-8(3)4/h8H,5-7H2,1-4H3

InChI Key

QVSDWRRZCKGXCO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)SCSC(C)C

Origin of Product

United States

Preparation Methods

Overview

The synthesis of this compound typically involves the reaction of phosphorodithioic acid derivatives with alkylating agents under controlled conditions. The key steps include:

  • Formation of the O,O-diethyl phosphorodithioate intermediate.
  • Introduction of the S-substituted (1-methylethyl)thio methyl group.
  • Purification and isolation of the final ester product.

Raw Materials

The primary raw materials required for the synthesis are:

  • Phosphorodithioic acid or its suitable reactive derivatives.
  • Diethyl alcohol or diethyl halide compounds for esterification.
  • (1-Methylethyl)thiol or its derivatives for S-substitution.
  • Methylating or alkylating agents to introduce the methyl group on the sulfur atom.

Synthetic Route

A generalized synthetic scheme is as follows:

  • Esterification of Phosphorodithioic Acid : The phosphorodithioic acid is reacted with diethyl alcohol or diethyl halides (such as diethyl chloride or bromide) in the presence of a base or catalyst to form the O,O-diethyl phosphorodithioate intermediate.

  • S-Alkylation : The intermediate is then reacted with a (1-methylethyl)thiomethyl halide or equivalent reagent to introduce the S-[[(1-methylethyl)thio]methyl] group. This step typically requires mild heating and an inert atmosphere to prevent oxidation.

  • Purification : The crude product is purified by distillation or recrystallization techniques to achieve high purity.

Reaction Conditions

  • Solvents: Commonly used solvents include toluene, acetone, or other organic solvents that dissolve reactants and facilitate the reaction.
  • Temperature: Reactions are generally conducted at moderate temperatures (room temperature to 80°C) depending on the reagents and desired reaction rates.
  • Atmosphere: An inert atmosphere (nitrogen or argon) is preferred to avoid oxidation of sensitive phosphorus and sulfur moieties.
  • Catalysts/Bases: Bases such as triethylamine or pyridine may be used to neutralize acids formed during the reaction.

Analytical and Quality Control Methods

The synthesis is monitored and verified using chromatographic and spectroscopic techniques:

Analytical Method Purpose
Gas Chromatography (GC) with Flame Photometric Detector (FPD) Quantitative analysis of phosphorus-containing compounds and purity assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the ester and substitution pattern
Mass Spectrometry (MS) Molecular weight verification and fragmentation analysis
Infrared (IR) Spectroscopy Identification of characteristic P=S and C-S bonds

The National Institute for Occupational Safety and Health (NIOSH) provides detailed analytical methods (Method 5600) for organophosphorus pesticides, including compounds structurally related to this ester, using GC-FPD with specific calibration and sample preparation protocols.

Research Findings and Observations

  • The O,O-diethyl esterification step is critical for ensuring the correct substitution pattern and biological activity of the compound.
  • The S-substitution with the (1-methylethyl)thio methyl group imparts specific physicochemical properties that influence the compound's pesticidal activity and environmental behavior.
  • Reaction yields vary depending on the purity of starting materials and reaction conditions but typically range between 70-85% under optimized laboratory conditions.
  • Stability studies indicate that the compound is sensitive to hydrolysis and oxidation; hence, storage under inert atmosphere and low temperature is recommended.

Summary Table of Preparation Parameters

Step Reagents/Conditions Purpose Yield (%) Notes
Esterification Phosphorodithioic acid + Diethyl halide + Base Formation of O,O-diethyl ester 75-85 Use inert atmosphere
S-Alkylation O,O-diethyl phosphorodithioate + (1-methylethyl)thiomethyl halide Introduction of S-substituent 70-80 Mild heating, inert atmosphere
Purification Distillation/Recrystallization Isolation of pure product N/A Essential for analytical purity

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phosphorodithioates.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H23O2PS3
  • Molecular Weight : 302.46 g/mol
  • CAS Number : 2667-52-9

The compound features a phosphorodithioate structure, which is characterized by the presence of phosphorus and sulfur atoms linked to organic groups. This configuration contributes to its biological activity and efficacy as an agricultural chemical.

Agricultural Applications

1. Pesticide Use

Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester is primarily utilized as a pesticide. Its effectiveness against a variety of pests makes it valuable in crop protection. The compound acts by disrupting the nervous system of insects, leading to their mortality.

  • Target Pests : It is particularly effective against nematodes and soil-dwelling insects.
  • Application Methods : Commonly applied as a soil treatment or foliar spray, it helps in controlling pest populations while minimizing crop damage.

2. Environmental Impact Studies

Research has been conducted to evaluate the environmental impact of phosphorodithioates. These studies focus on their persistence in soil and potential effects on non-target organisms.

  • Case Study Example : A study assessed the degradation rates of phosphorodithioates in various soil types, revealing significant differences based on microbial activity and soil composition.

Industrial Applications

1. Chemical Synthesis

Phosphorodithioic acid derivatives are used as intermediates in the synthesis of other chemicals. Their unique properties allow them to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

  • Synthesis of Organophosphorus Compounds : These compounds serve as precursors for creating more complex organophosphorus chemicals used in various industrial applications.

2. Research and Development

The compound is also utilized in academic research settings to investigate new methods for pest control and the development of safer agricultural practices.

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis and death of the target pests. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the hydrolysis of acetylcholine.

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituent (S-linked) Primary Use LD$_{50}$ (Oral, Rat) Regulatory Status
Terbufos (13071-79-9) C$9$H${21}$O$2$PS$3$ tert-Butylthio-methyl Soil insecticide/nematicide 1.6–9.0 mg/kg Restricted (EPA-regulated)
Fonofos (944-22-9) C${10}$H${15}$OPS$_2$ Phenyl Soil insecticide 5–17 mg/kg Banned in many regions
Phorate (298-02-2) C$7$H${17}$O$2$PS$3$ Ethylthio-methyl Systemic insecticide 2–4 mg/kg Restricted
Chlormephos (24934-91-6) C$5$H${12}$ClO$2$PS$2$ Chloromethyl Insecticide ~10 mg/kg (estimated) Restricted
Prothoate (2275-18-5) C$9$H${20}$NO$3$PS$2$ Isopropylcarbamoylmethyl Acaricide 25–50 mg/kg Limited use
Phenkapton (2275-14-1) C${10}$H${12}$Cl$2$O$2$PS$_2$ 2,5-Dichlorophenylthio-methyl Insecticide Data unavailable Banned

Key Differences and Implications

Substituent Effects on Toxicity :

  • Terbufos and Phorate exhibit high acute toxicity (LD$_{50}$ <10 mg/kg) due to their bioactivation to oxon metabolites, which inhibit acetylcholinesterase .
  • Bulky substituents (e.g., tert-butyl in Terbufos) enhance soil persistence, while smaller groups (e.g., chloromethyl in Chlormephos) increase volatility and environmental mobility .

Regulatory Status: Fonofos and Phenkapton are banned in many countries due to high toxicity and persistence . Terbufos remains regulated but is under scrutiny; the U.S. EPA has proposed revised residue tolerances for its metabolites (e.g., sulfinyl and sulfonyl derivatives) .

Metabolic Pathways :

  • All compounds undergo oxidative desulfurization, forming oxon derivatives. For example, Terbufos-oxon is 10–100× more toxic than the parent compound .
  • Demeton (CAS 8065-48-3), a mixture of O- and S-ethylthioethyl isomers, shows variable toxicity depending on isomer ratios .

Environmental and Health Considerations

Biodegradation and Persistence

  • Terbufos : Degrades via hydroxyl radical-mediated oxidation, forming terbufos-oxon and subsequent hydrolytic products .
  • Phorate : Rapidly metabolized in plants to phorate sulfoxide and sulfone, increasing systemic toxicity .
  • Chlormephos : Hydrolyzes in alkaline conditions to release chloromethanethiol, a volatile and toxic byproduct .

Ecotoxicology

  • Terbufos metabolites (e.g., sulfonyl derivatives) exhibit high aquatic toxicity (LC$_{50}$ <1 ppm for fish) .
  • Fonofos and Phenkapton are classified as groundwater contaminants due to low soil adsorption .

Biological Activity

Phosphorodithioic acid, O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester, commonly known by its CAS number 2667-52-9, is an organophosphorus compound with significant biological activity. This compound is primarily used in agricultural applications as a pesticide and has garnered attention due to its interactions with biological systems.

  • Molecular Formula : C10_{10}H23_{23}O2_2PS3_3
  • Molecular Weight : 302.46 g/mol
  • Synonyms : TM-12013, ENT-24724, American Cyanamid-12013

Biological Activity

The biological activity of phosphorodithioic acid derivatives, including O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester, is largely attributed to their mechanism of action as acetylcholinesterase inhibitors. This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged stimulation of cholinergic receptors.

  • Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine.
  • Neurotoxicity : Prolonged exposure can lead to symptoms of cholinergic toxicity, including muscle twitching, respiratory distress, and potentially death.

Toxicological Data

The toxicological profile indicates that phosphorodithioic acid derivatives are classified as hazardous substances. The following table summarizes key toxicological data:

EndpointValue
LD50 (oral, rat)200 mg/kg
LC50 (inhalation, rat)0.5 mg/L
Skin IrritationModerate
Eye IrritationSevere

Case Studies and Research Findings

Several studies have explored the biological effects and environmental impact of phosphorodithioic acid derivatives:

  • Study on Pesticidal Efficacy : A study published in the Journal of Agricultural and Food Chemistry demonstrated that O,O-diethyl S-[[(1-methylethyl)thio]methyl] ester exhibits effective nematicidal activity against various soil nematodes. The compound was found to significantly reduce nematode populations in treated plots compared to controls .
  • Neurotoxicity Assessment : Research conducted by Smith et al. (2020) evaluated the neurotoxic effects of phosphorodithioic acid on rat models. The study reported acute neurotoxic symptoms following exposure and established a dose-response relationship for cholinergic effects .
  • Environmental Impact Study : A comprehensive assessment by the Environmental Protection Agency (EPA) highlighted the persistence of this compound in soil and water systems, raising concerns about its long-term ecological effects and potential bioaccumulation .

Regulatory Status

Due to its toxicity and potential environmental impact, the use of phosphorodithioic acid derivatives is regulated under various national and international guidelines. The EPA classifies it as a hazardous substance requiring careful handling and application practices in agricultural settings.

Q & A

Q. What are the synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves reacting diethyl phosphorodithioate with a mercaptoacetamide derivative under controlled conditions. Key steps include nucleophilic substitution at the phosphorus center and purification via column chromatography. Critical parameters include anhydrous solvents (e.g., dichloromethane), a nitrogen atmosphere to prevent oxidation, and a reaction temperature of 40–60°C to optimize yield . The tert-butylthio group is introduced via S-alkylation, requiring stoichiometric control to minimize byproducts like disulfides .

Q. How does the tert-butylthio substituent influence the compound’s bioactivity as an insecticide?

The tert-butylthio group enhances lipophilicity, facilitating penetration through insect cuticles. Structure-activity relationship (SAR) studies show that bulkier thioether groups increase acetylcholinesterase (AChE) inhibition by stabilizing the phosphorylated enzyme intermediate. Comparative assays with analogs lacking this substituent demonstrate a 3–5× reduction in AChE binding affinity .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is preferred for quantification. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges and derivatization with pentafluorobenzyl bromide to enhance volatility. Detection limits of 0.1 ppb are achievable with selected ion monitoring (SIM) at m/z 231 and 245 . Enzyme-linked immunosorbent assays (ELISAs) using AChE inhibition provide rapid screening but require validation against chromatographic methods .

Q. What is the molecular basis of its acute toxicity in non-target organisms?

The compound irreversibly phosphorylates serine residues in AChE, disrupting neurotransmission. In mammals, oxidative desulfurization by cytochrome P450 enzymes converts it to terbufos-oxon, a 10× more potent neurotoxin. Acute toxicity (LD₅₀: 1.6 mg/kg in rats) correlates with residual AChE activity in erythrocytes and brain homogenates .

Advanced Research Questions

Q. How does soil microbial activity influence its environmental persistence and degradation pathways?

Biodegradation proceeds via oxidative desulfurization by soil bacteria (e.g., Pseudomonas spp.), forming terbufos-oxon and subsequent hydrolysis to diethyl phosphorodithioate. Reductive cleavage of the C–S bond generates (C₂H₅O)₂P(S)SH, which mineralizes to CO₂ and H₂O under aerobic conditions. Half-lives range from 3–15 days, depending on soil pH and organic matter .

Q. What challenges arise in quantifying trace metabolites during environmental monitoring?

Co-elution of oxidation products (e.g., sulfoxides, sulfones) in GC-MS necessitates tandem mass spectrometry (MS/MS) for resolution. Matrix effects in complex samples (e.g., sludge) require isotope dilution with ¹³C-labeled internal standards. For oxidized metabolites, liquid chromatography (LC)-MS/MS with electrospray ionization (ESI) improves sensitivity .

Q. How can conflicting data on its octanol-water partition coefficient (log P) be resolved?

Discrepancies in log P values (reported as 3.1–4.2) stem from variations in pH and temperature during shake-flask experiments. Standardize measurements at 25°C using buffered solutions (pH 7.4) and validate via reverse-phase HPLC retention times. Computational models (e.g., XlogP3) align closely with experimental data when corrected for ionization .

Q. What enzymatic assays best elucidate its interaction with non-target proteins?

Fluorescent displacement assays using human serum albumin (HSA) reveal binding at Sudlow site I (Kd: 2.3 µM), driven by hydrophobic interactions with the tert-butylthio group. For AChE inhibition kinetics, Ellman’s method with acetylthiocholine iodide quantifies IC₅₀ values, while X-ray crystallography identifies conformational changes in the catalytic gorge .

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